molecular formula C17H22N8O2 B5705853 nicotinaldehyde (4,6-di-4-morpholinyl-1,3,5-triazin-2-yl)hydrazone

nicotinaldehyde (4,6-di-4-morpholinyl-1,3,5-triazin-2-yl)hydrazone

Cat. No. B5705853
M. Wt: 370.4 g/mol
InChI Key: GSBMTQUMHVVFCB-CPNJWEJPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Nicotinaldehyde (4,6-di-4-morpholinyl-1,3,5-triazin-2-yl)hydrazone, also known as MNTDH, is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound is a hydrazone derivative of nicotinaldehyde, which is a common organic compound that is used in the production of various chemicals and pharmaceuticals. MNTDH has been found to have a wide range of biochemical and physiological effects, making it a valuable tool for researchers in many different fields.

Mechanism of Action

The mechanism of action of nicotinaldehyde (4,6-di-4-morpholinyl-1,3,5-triazin-2-yl)hydrazone is not fully understood, but it is thought to involve the chelation of metal ions and the formation of stable complexes. nicotinaldehyde (4,6-di-4-morpholinyl-1,3,5-triazin-2-yl)hydrazone has been shown to inhibit the activity of several metal-dependent enzymes, including superoxide dismutase and cytochrome c oxidase. This inhibition is thought to be due to the displacement of metal ions from the active site of these enzymes.
Biochemical and Physiological Effects:
nicotinaldehyde (4,6-di-4-morpholinyl-1,3,5-triazin-2-yl)hydrazone has been found to have a wide range of biochemical and physiological effects. One of the most notable effects is its ability to induce apoptosis, or programmed cell death, in cancer cells. nicotinaldehyde (4,6-di-4-morpholinyl-1,3,5-triazin-2-yl)hydrazone has also been shown to have antioxidant and anti-inflammatory properties, making it a potential therapeutic agent for a variety of diseases. Additionally, nicotinaldehyde (4,6-di-4-morpholinyl-1,3,5-triazin-2-yl)hydrazone has been shown to have neuroprotective effects, protecting neurons from damage caused by oxidative stress.

Advantages and Limitations for Lab Experiments

One of the main advantages of using nicotinaldehyde (4,6-di-4-morpholinyl-1,3,5-triazin-2-yl)hydrazone in lab experiments is its high affinity for metal ions, which allows for the selective chelation of these ions in biological systems. nicotinaldehyde (4,6-di-4-morpholinyl-1,3,5-triazin-2-yl)hydrazone is also relatively easy to synthesize and purify, making it accessible to researchers. However, one limitation of using nicotinaldehyde (4,6-di-4-morpholinyl-1,3,5-triazin-2-yl)hydrazone is its potential toxicity, particularly at high concentrations. Careful dosing and monitoring is required to ensure that nicotinaldehyde (4,6-di-4-morpholinyl-1,3,5-triazin-2-yl)hydrazone is used safely in lab experiments.

Future Directions

There are several potential future directions for research on nicotinaldehyde (4,6-di-4-morpholinyl-1,3,5-triazin-2-yl)hydrazone. One area of interest is the development of nicotinaldehyde (4,6-di-4-morpholinyl-1,3,5-triazin-2-yl)hydrazone-based therapeutics for cancer and other diseases. nicotinaldehyde (4,6-di-4-morpholinyl-1,3,5-triazin-2-yl)hydrazone has been shown to have potent anti-cancer effects, and further research is needed to determine its potential as a cancer treatment. Additionally, there is interest in using nicotinaldehyde (4,6-di-4-morpholinyl-1,3,5-triazin-2-yl)hydrazone as a tool for studying metal ion homeostasis in cells and tissues, as well as its potential as a diagnostic tool for metal-related diseases. Overall, nicotinaldehyde (4,6-di-4-morpholinyl-1,3,5-triazin-2-yl)hydrazone is a promising compound with many potential applications in scientific research.

Synthesis Methods

The synthesis of nicotinaldehyde (4,6-di-4-morpholinyl-1,3,5-triazin-2-yl)hydrazone is a complex process that requires several steps. The starting material for the synthesis is nicotinaldehyde, which is reacted with hydrazine hydrate to form the hydrazone intermediate. This intermediate is then reacted with morpholine to yield the final product, nicotinaldehyde (4,6-di-4-morpholinyl-1,3,5-triazin-2-yl)hydrazone. The synthesis of nicotinaldehyde (4,6-di-4-morpholinyl-1,3,5-triazin-2-yl)hydrazone has been optimized over the years to improve yield and purity, and several different methods have been developed for its production.

Scientific Research Applications

Nicotinaldehyde (4,6-di-4-morpholinyl-1,3,5-triazin-2-yl)hydrazone has been used extensively in scientific research as a tool for studying various biological processes. One of the main applications of nicotinaldehyde (4,6-di-4-morpholinyl-1,3,5-triazin-2-yl)hydrazone is as a chelator for metal ions, particularly copper and zinc. nicotinaldehyde (4,6-di-4-morpholinyl-1,3,5-triazin-2-yl)hydrazone has been shown to bind to these metal ions with high affinity, making it useful for studying their roles in biological systems. nicotinaldehyde (4,6-di-4-morpholinyl-1,3,5-triazin-2-yl)hydrazone has also been used as a fluorescent probe for detecting metal ions in cells and tissues.

properties

IUPAC Name

4,6-dimorpholin-4-yl-N-[(E)-pyridin-3-ylmethylideneamino]-1,3,5-triazin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N8O2/c1-2-14(12-18-3-1)13-19-23-15-20-16(24-4-8-26-9-5-24)22-17(21-15)25-6-10-27-11-7-25/h1-3,12-13H,4-11H2,(H,20,21,22,23)/b19-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSBMTQUMHVVFCB-CPNJWEJPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC(=NC(=N2)NN=CC3=CN=CC=C3)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCN1C2=NC(=NC(=N2)N/N=C/C3=CN=CC=C3)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N8O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-di(morpholin-4-yl)-6-[(2E)-2-(pyridin-3-ylmethylidene)hydrazinyl]-1,3,5-triazine

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